molecular formula C9H10O2 B2431193 3-(1-Hydroxycyclopropyl)phenol CAS No. 1784676-49-8

3-(1-Hydroxycyclopropyl)phenol

Cat. No. B2431193
CAS RN: 1784676-49-8
M. Wt: 150.177
InChI Key: JEFOISFMXQWPRL-UHFFFAOYSA-N
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Description

3-(1-Hydroxycyclopropyl)phenol is a chemical compound with the molecular formula C9H10O2 . It has garnered attention due to its diverse biological properties and potential applications in various fields of research and industry.


Synthesis Analysis

Phenolic compounds, such as 3-(1-Hydroxycyclopropyl)phenol, are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties . The chapter covers methods and updated techniques of analysis of phenolic compounds. Finally, biosynthesis of such important organic molecules is covered going through some of their current synthesis methods in the laboratory, methods of their synthetic elaboration .


Molecular Structure Analysis

The molecular formula of 3-(1-Hydroxycyclopropyl)phenol is C9H10O2 . The structure of phenols consists of two parts: the aromatic ring or the aryl group, and the functional group (OH) or the hydroxyl group .


Chemical Reactions Analysis

Phenols, including 3-(1-Hydroxycyclopropyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl subsistent of phenol is ortho and para directing and makes the aromatic ring strongly activated towards electrophilic aromatic substitution reaction .

Mechanism of Action

Phenol is a potent proteolytic agent. Concentrations in the 5% to 7% range dissolve tissue on contact via proteolysis. In high concentrations when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Safety and Hazards

Phenol is a toxic compound whose vapors are corrosive to the skin, eyes, and respiratory tract . For more specific safety and hazard information about 3-(1-Hydroxycyclopropyl)phenol, please refer to its Material Safety Data Sheet (MSDS) .

Future Directions

Phenolic compounds, including 3-(1-Hydroxycyclopropyl)phenol, have been studied extensively due to their availability, high biological activity, and fewer side effects as compared to synthetic antioxidants . They are expected to continue to garner attention in various fields of research and industry.

properties

IUPAC Name

3-(1-hydroxycyclopropyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6,10-11H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFOISFMXQWPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Hydroxycyclopropyl)phenol

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